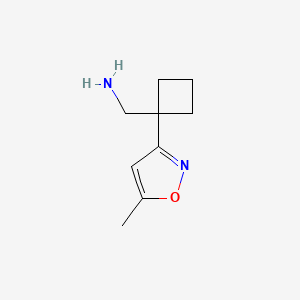
(1-(5-Methylisoxazol-3-yl)cyclobutyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(5-Methylisoxazol-3-yl)cyclobutyl)methanamine: is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . This compound features a cyclobutyl group attached to a methanamine moiety, with a 5-methylisoxazole ring as a substituent. It is of interest in various fields of scientific research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Methylisoxazol-3-yl)cyclobutyl)methanamine typically involves the following steps:
Formation of the 5-Methylisoxazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction.
Introduction of the Methanamine Group: This step involves the reaction of the intermediate with a suitable amine source under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted cyclobutyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties .
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals .
Industry:
Mecanismo De Acción
The mechanism of action of (1-(5-Methylisoxazol-3-yl)cyclobutyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
(1-(3-Methylisoxazol-5-yl)methanamine: A structurally related compound with a different substitution pattern on the isoxazole ring.
(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanamine: A similar compound with a cyclopropyl group instead of a cyclobutyl group.
Uniqueness:
- The presence of the cyclobutyl group in (1-(5-Methylisoxazol-3-yl)cyclobutyl)methanamine imparts unique steric and electronic properties, distinguishing it from other similar compounds.
- The specific substitution pattern on the isoxazole ring also contributes to its distinct chemical behavior and potential applications .
Actividad Biológica
(1-(5-Methylisoxazol-3-yl)cyclobutyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and structure-activity relationships (SAR), supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H14N2O, with a molecular weight of 178.23 g/mol. Its structure features a cyclobutyl ring linked to a 5-methylisoxazole moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | [To be determined] |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The isoxazole ring can participate in hydrogen bonding, influencing the binding affinity and selectivity towards various biological targets.
Pharmacological Studies
Recent studies have demonstrated that this compound exhibits notable activity against certain pathogens and may modulate neurotransmitter systems. For instance, it has been investigated for its potential as an anti-inflammatory agent and a modulator of central nervous system functions.
Case Studies
- Antimicrobial Activity : A study evaluated the compound's efficacy against Mycobacterium tuberculosis, revealing a minimum inhibitory concentration (MIC) of 12.5 µg/mL, indicating significant antimicrobial properties compared to other derivatives .
- Neurotransmitter Modulation : Research demonstrated that this compound acts as an inhibitor of nitric oxide synthase (nNOS), showing promise in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The activity of this compound can be influenced by modifications to the isoxazole and cyclobutyl components. Variations in substituents on the isoxazole ring have shown to enhance or reduce biological activity:
| Compound Modification | Activity Change |
|---|---|
| Methyl substitution at 5-position | Increased potency against TB |
| Cyclobutyl ring modification | Altered solubility and selectivity |
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
[1-(5-methyl-1,2-oxazol-3-yl)cyclobutyl]methanamine |
InChI |
InChI=1S/C9H14N2O/c1-7-5-8(11-12-7)9(6-10)3-2-4-9/h5H,2-4,6,10H2,1H3 |
Clave InChI |
SSXNKYOIUSQPIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)C2(CCC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















